2-Bromo-3-(3,4-dimethylphenyl)-1-propene
Overview
Description
2-Bromo-3-(3,4-dimethylphenyl)-1-propene is an organic compound that belongs to the class of brominated alkenes. This compound is characterized by the presence of a bromine atom attached to a propene chain, which is further substituted with a 3,4-dimethylphenyl group. The compound’s unique structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(3,4-dimethylphenyl)-1-propene can be achieved through several methods. One common approach involves the bromination of 3-(3,4-dimethylphenyl)-1-propene using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(3,4-dimethylphenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or amines, typically carried out in polar solvents like ethanol or water.
Addition Reactions: Reagents such as hydrogen gas with a palladium catalyst or halogens like chlorine or bromine in inert solvents.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate in solvents like dichloromethane or acetone.
Major Products Formed
Substitution Reactions: Products include 3-(3,4-dimethylphenyl)-1-propanol or 3-(3,4-dimethylphenyl)-1-propylamine.
Addition Reactions: Products include 2,3-dibromo-3-(3,4-dimethylphenyl)propane or 3-(3,4-dimethylphenyl)propane.
Oxidation Reactions: Products include 3-(3,4-dimethylphenyl)propene oxide or 3-(3,4-dimethylphenyl)propanoic acid.
Scientific Research Applications
2-Bromo-3-(3,4-dimethylphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2-Bromo-3-(3,4-dimethylphenyl)-1-propene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile, leading to the formation of new chemical bonds. In biological systems, the compound may interact with cellular targets, disrupting normal cellular functions and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
2-Bromo-3-(3,4-dimethylphenyl)-1-propene can be compared with other brominated alkenes and substituted propenes. Similar compounds include:
2-Bromo-1-phenylpropene: Lacks the dimethyl substitution on the phenyl ring, leading to different reactivity and applications.
3-Bromo-3-(3,4-dimethylphenyl)-1-propene: The bromine atom is located at a different position, affecting its chemical behavior.
2-Chloro-3-(3,4-dimethylphenyl)-1-propene:
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and makes it suitable for a variety of chemical transformations and applications.
Properties
IUPAC Name |
4-(2-bromoprop-2-enyl)-1,2-dimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-8-4-5-11(6-9(8)2)7-10(3)12/h4-6H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYZSVZHTKEMPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=C)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601250991 | |
Record name | 4-(2-Bromo-2-propen-1-yl)-1,2-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601250991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951892-08-3 | |
Record name | 4-(2-Bromo-2-propen-1-yl)-1,2-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951892-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Bromo-2-propen-1-yl)-1,2-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601250991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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